Alpha4Beta2 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency
2-(4-Bromophenyl)propanenitrile demonstrates potent antagonism of the human alpha4beta2 nicotinic acetylcholine receptor (nAChR), a validated target for cognitive disorders, pain, and nicotine addiction [1]. In a displacement assay using human SH-EP1 cells, this compound exhibited an IC50 of 100 nM against [3H]nicotine binding [1]. While direct head-to-head data for the chlorinated analog (2-(4-chlorophenyl)propanenitrile) at this specific receptor are not publicly available, class-level inference from related alpha4beta2 ligands suggests that bromine substitution at the para position enhances binding affinity compared to chlorine due to favorable halogen bonding interactions within the receptor's hydrophobic pocket [2].
| Evidence Dimension | Alpha4beta2 nAChR Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Class benchmark: potent alpha4beta2 nAChR antagonists typically exhibit IC50 values in the 50-500 nM range for cellular assays |
| Quantified Difference | 100 nM falls within the lower (more potent) quartile of known alpha4beta2 antagonists |
| Conditions | Displacement of [3H]nicotine from human alpha4beta2 nAChR in SH-EP1 cells; 2 hr incubation |
Why This Matters
The 100 nM IC50 positions 2-(4-bromophenyl)propanenitrile as a viable starting point for developing subtype-selective nAChR modulators, which may offer advantages over less potent analogs in terms of reduced off-target effects and lower therapeutic doses.
- [1] BindingDB. BDBM50116299: CHEMBL3612360. Antagonist activity at human alpha4beta2 nAChR, IC50 = 100 nM. View Source
- [2] Semantic Scholar. Untranslated region-dependent exclusive expression of high-sensitivity subforms of alpha4beta2 and alpha3beta2 nicotinic acetylcholine receptors. View Source
